![molecular formula C11H12N2O3 B027553 4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid CAS No. 3273-68-5](/img/structure/B27553.png)
4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid
Overview
Description
Benzimidazole and its derivatives are a class of heterocyclic compounds with significant biological and chemical importance. They are known for their diverse pharmacological activities and have been utilized in various fields such as medicinal chemistry, organic synthesis, and materials science.
Synthesis Analysis
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, Bassyouni et al. (2012) described the synthesis of a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds, highlighting the versatility of benzimidazole scaffolds in organic synthesis (Bassyouni et al., 2012).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the crystal structure of 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene was reported by Shang et al. (2009), demonstrating the conformational details of benzimidazole-containing compounds (Shang et al., 2009).
Chemical Reactions and Properties
Benzimidazole derivatives participate in various chemical reactions, such as N-alkylation, acylation, and oxidation. They exhibit a wide range of chemical properties due to the presence of the benzimidazole moiety, which acts as a versatile synthetic building block. Khaligh et al. (2019) investigated the synthesis and catalytic applications of 4-imidazol-1-yl-butane-1-sulfonic acid ionic liquid, demonstrating the chemical reactivity of imidazole-based compounds (Khaligh et al., 2019).
Scientific Research Applications
Chemical Reactions and Synthesis
4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid, a benzimidazole derivative, plays a significant role in various chemical reactions and synthesis processes. The compound's derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. For instance, new series of compounds were synthesized, including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, which displayed significant activity against pathogens like Staphylococcus aureus and Candida albicans. These findings highlight the potential of these derivatives in developing new antimicrobial agents (Bassyouni et al., 2012).
Fluorescence Sensing and Detection
Benzimidazole derivatives also show promise in the field of fluorescence sensing and detection. Imidazole-based chemosensors, for example, have been reported to detect cyanide and mercury ions effectively. The compounds demonstrate specificity towards CN- ions, resulting in fluorescence quenching, and have been utilized as reversible sensors for detecting Hg2+ ions, showcasing their potential in environmental monitoring and safety applications (Emandi, Flanagan & Senge, 2018).
Corrosion Inhibition
Research has also explored the use of benzimidazole derivatives as corrosion inhibitors. Compounds like 1,3,4-oxadiazole derivatives have been assessed for their ability to inhibit corrosion on mild steel surfaces in acidic environments. The studies utilize gravimetric, electrochemical, and SEM methods, indicating these derivatives' potential in protecting industrial materials (Ammal, Prajila & Joseph, 2018).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways may be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular levels .
Safety and Hazards
properties
IUPAC Name |
4-(2-oxo-3H-benzimidazol-1-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(15)6-3-7-13-9-5-2-1-4-8(9)12-11(13)16/h1-2,4-5H,3,6-7H2,(H,12,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNUQSFEJXMNOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90532082 | |
Record name | 4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90532082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid | |
CAS RN |
3273-68-5 | |
Record name | 4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90532082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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